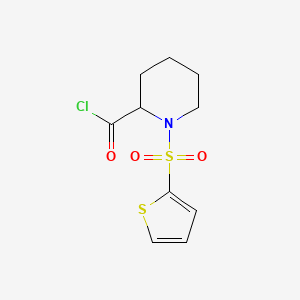![molecular formula C22H31NO2 B1389586 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040680-03-2](/img/structure/B1389586.png)
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
概要
説明
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a heptyloxy group attached to the benzene ring and a 2-(2-methylphenoxy)ethyl group attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline typically involves the following steps:
-
Preparation of 3-(Heptyloxy)aniline: : This can be achieved by reacting 3-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.
-
Preparation of 2-(2-methylphenoxy)ethyl bromide: : This intermediate is synthesized by reacting 2-methylphenol with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene.
-
Coupling Reaction: : The final step involves the coupling of 3-(Heptyloxy)aniline with 2-(2-methylphenoxy)ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline nitrogen and the heptyloxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the nitro group (if present) or other reducible functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring of the compound can undergo electrophilic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine in carbon tetrachloride, bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
科学的研究の応用
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features. It is studied for its interactions with biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer production.
作用機序
The mechanism of action of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The heptyloxy and 2-(2-methylphenoxy)ethyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Heptyloxy)-N-[2-(2-chlorophenoxy)ethyl]aniline
- 3-(Heptyloxy)-N-[2-(2-fluorophenoxy)ethyl]aniline
- 3-(Heptyloxy)-N-[2-(2-bromophenoxy)ethyl]aniline
Uniqueness
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline is unique due to the presence of the 2-(2-methylphenoxy)ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various applications.
特性
IUPAC Name |
3-heptoxy-N-[2-(2-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-4-5-6-9-16-24-21-13-10-12-20(18-21)23-15-17-25-22-14-8-7-11-19(22)2/h7-8,10-14,18,23H,3-6,9,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBAKYWIYYNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)

![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)




![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)


